molecular formula C17H20N2O2S B11069080 2-(4-methoxyphenyl)-7,7-dimethyl-4-(methylsulfanyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

2-(4-methoxyphenyl)-7,7-dimethyl-4-(methylsulfanyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

Cat. No.: B11069080
M. Wt: 316.4 g/mol
InChI Key: QJPWYFVWKDZPCI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-7,7-dimethyl-4-(methylsulfanyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrano[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyran ring, and a methoxyphenyl and methylsulfanyl group attached to it. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-7,7-dimethyl-4-(methylsulfanyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine typically involves multi-step reactions. One common method involves the use of 4-methoxyphenylboronic acid as a coupling reagent. The general procedure includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials such as aminopyrimidines and aldehydes.

    Introduction of the Pyran Ring: The pyran ring is introduced via cyclization reactions, often using catalysts and specific reaction conditions to ensure regioselectivity.

    Functional Group Addition: The methoxyphenyl and methylsulfanyl groups are added through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-7,7-dimethyl-4-(methylsulfanyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-methoxyphenyl)-7,7-dimethyl-4-(methylsulfanyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-7,7-dimethyl-4-(methylsulfanyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of inflammatory mediators like prostaglandins. Additionally, it may interact with nuclear receptors and signaling pathways, modulating gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-2-methylsulfanyl-pyrido[3,4]pyrazolo[4,3-d]pyrimidine
  • 2-(4-Methoxyphenyl)-pyrimidine derivatives

Uniqueness

2-(4-methoxyphenyl)-7,7-dimethyl-4-(methylsulfanyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is unique due to its specific combination of functional groups and fused ring structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-7,7-dimethyl-4-methylsulfanyl-5,8-dihydropyrano[4,3-d]pyrimidine

InChI

InChI=1S/C17H20N2O2S/c1-17(2)9-14-13(10-21-17)16(22-4)19-15(18-14)11-5-7-12(20-3)8-6-11/h5-8H,9-10H2,1-4H3

InChI Key

QJPWYFVWKDZPCI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=N2)C3=CC=C(C=C3)OC)SC)C

Origin of Product

United States

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